

Physical and chemical properties of Methomyl oxime

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An In-depth Technical Guide to the Physical and Chemical Properties of Methomyl Oxime

Abstract

Methomyl oxime, with the CAS number 13749-94-5, is a significant chemical intermediate in the synthesis of carbamate pesticides, most notably methomyl.[1][2] It is also recognized as a metabolite of methomyl and an environmental transformation product of alanycarb.[1][3] This document provides a comprehensive overview of the physical and chemical properties of **Methomyl oxime**, intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It includes a summary of its properties in tabular format, detailed experimental protocols, and visualizations of key processes.

Chemical Identity

Methomyl oxime, also known by its IUPAC name methyl (1E)-N-hydroxyethanimidothioate, is an organic compound with the chemical formula C3H7NOS.[4] It is characterized by an oxime functional group, which contributes to its reactivity and isomeric properties.[5]

Table 1: Chemical Identifiers for **Methomyl Oxime**



Identifier	Value
IUPAC Name	methyl (1E)-N-hydroxyethanimidothioate[4]
CAS Number	13749-94-5[3][4][6][7]
Molecular Formula	C3H7NOS[3][4][6]
Molecular Weight	105.16 g/mol [3][4]
Synonyms	1-(Methylthio)acetaldehyde oxime, Methyl N-hydroxyacetimidothioate, Methyl thioacetohydroxamate, S-Methyl N-hydroxythioacetimidate[4][7][8]
InChI Key	TYEVWCPZVQACAE-ONEGZZNKSA-N[4]
Canonical SMILES	C/C(=N\O)/SC[4]

Physical Properties

Methomyl oxime is typically a white to off-white crystalline solid at room temperature.[1][7][9] It is partly miscible in water and soluble in organic solvents such as dimethyl sulfoxide (DMSO). [6][9]

Table 2: Physical Properties of Methomyl Oxime



Property	Value
Appearance	Off-White to Pale Yellow Solid[7]
Melting Point	94-95 °C[7]
Boiling Point	125 °C (rough estimate)[7]
Flash Point	71.2 °C[7]
Vapor Pressure	0.118 mmHg at 25°C[7]
Solubility in Water	Partly miscible[9]
Solubility in Organic Solvents	Soluble in DMSO[6]
Storage Conditions	0-6°C[7]

Chemical Properties and Reactivity

Methomyl oxime is a stable compound under normal conditions but can undergo decomposition.[9] It is an important precursor in the synthesis of the insecticide methomyl, where it reacts with methyl isocyanate.[10][11][12] The degradation of methomyl in the environment can lead to the formation of **methomyl oxime** through hydroxylation and subsequent reactions.[13] The stability of related compounds, like methomyl, is pH-dependent, with increased degradation at higher pH levels.[14][15][16]

Table 3: Spectral Data for Methomyl Oxime

Spectral Data Type	Key Features
Mass Spectrometry (GC-MS)	Available spectral data can be found in various databases.[4]
Infrared (IR) Spectroscopy	Available spectral data can be found in various databases.[4][17]

Experimental Protocols



Synthesis of Methomyl Oxime via the Acetaldehyde Method

This method is widely used for the production of **methomyl oxime**.[2]

Methodology:

- Acetaldehyde Oxime Formation: Acetaldehyde is reacted with hydroxylamine hydrochloride in the presence of an acid-binding agent to produce acetaldehyde oxime.
- Chlorination: The resulting acetaldehyde oxime is then reacted with chlorine gas at a controlled temperature.[2][18]
- Thioesterification: Sodium methyl mercaptide is added dropwise to the chlorinated intermediate.[2][18]
- pH Adjustment and Isolation: The pH of the reaction mixture is adjusted with an alkali. The solution is then cooled to precipitate the product.[2]
- Purification: The precipitated white crystals of methomyl oxime are collected by suction filtration and dried.[1][2]

Analytical Method for Methomyl Oxime Determination

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of methomyl and its metabolites, including **methomyl oxime**.[19][20]

Methodology:

- Sample Preparation: A biological or environmental sample is extracted with a suitable organic solvent, such as acetone or ethyl acetate.[20]
- Derivatization (Optional but Recommended): To improve chromatographic performance, the oxime can be converted to its trimethylsilyl (TMS) ether derivative. This results in more symmetrical peaks and better sensitivity.[19]
- GC-MS Analysis: The prepared sample is injected into a gas chromatograph equipped with a suitable column (e.g., 5% OV-1).[19] The separated components are then detected and

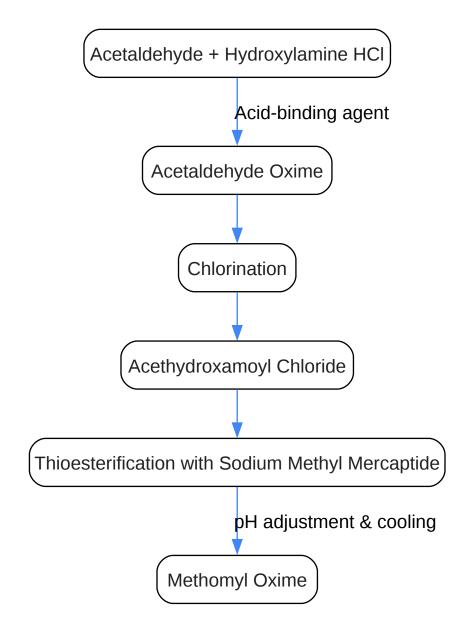


quantified by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced specificity and sensitivity.[20]

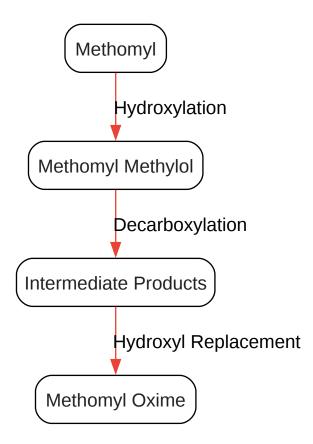
Quantification: A standard curve is prepared using known concentrations of methomyl
 oxime to quantify the amount in the sample.[20]

Visualizations Synthesis Workflow of Methomyl Oxime

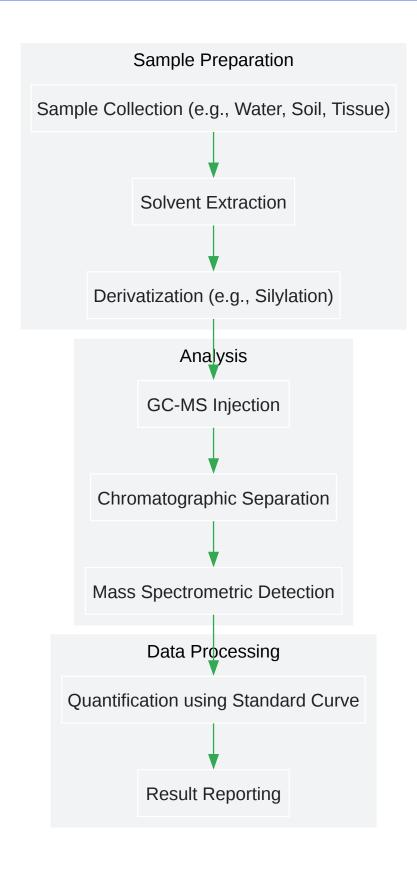












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